

# Application Note: Selective Isolation of RNA using Acidic Phenol Extraction

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## Compound of Interest

Compound Name:	Phenol
CAS No.:	73607-76-8
Cat. No.:	B10761249

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## Abstract & Introduction

Despite the prevalence of silica-column spin kits, the "Single-Step" Acid Guanidinium Thiocyanate-**Phenol**-Chloroform (AGPC) extraction method remains the gold standard for recovering high-quality total RNA from complex, lipid-rich, or RNase-heavy tissues (e.g., brain, adipose, pancreas). Unlike solid-phase extraction, which can clog or saturate, liquid-liquid extraction offers scalability and superior lysis capability.

This guide details the physicochemical mechanisms and optimized protocols for using Acidic **Phenol** (pH 4.5–5.0) to selectively isolate RNA while partitioning genomic DNA (gDNA) and proteins into the organic phase.

## Mechanistic Principles: The Physics of Phase Separation

The selectivity of this protocol relies entirely on pH-dependent solubility.

## The pH Switch

Nucleic acids are polar due to their negatively charged phosphate backbone.[1][2][3] At a neutral or alkaline pH (7.0–8.0), both DNA and RNA are fully ionized and partition into the polar aqueous phase.

- Acidic Condition (pH 4.5–5.0):
  - DNA: The hydronium ions ( ) protonate the phosphate groups of DNA, reducing its overall negative charge.[2] Simultaneously, the acidic environment destabilizes the hydrogen bonds in the DNA double helix, causing denaturation. The exposed hydrophobic nitrogenous bases drive the denatured DNA into the interphase and organic phase.
  - RNA: Due to the 2'-hydroxyl group ( ) on the ribose sugar, RNA remains more polar and structurally stable in this specific acidic range than DNA.[1] It retains its solubility in the aqueous phase.[4]

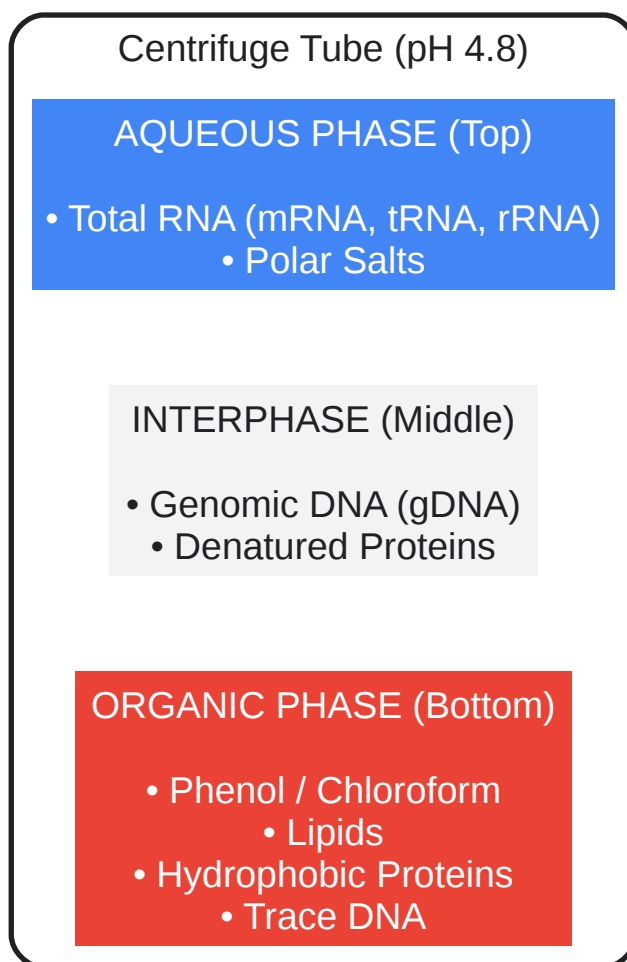
## The Role of Chaotropes

Guanidinium Thiocyanate (GTC) is a potent chaotropic salt included in the lysis buffer.

- Function 1: It disrupts hydrogen bonding in water, effectively denaturing proteins (including RNases) instantly upon contact.
- Function 2: It dissociates nucleoprotein complexes, freeing RNA from histones and other binding proteins.

## Visualization of Phase Partitioning

The following diagram illustrates the molecular segregation occurring within the centrifuge tube at pH 4.8.



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Figure 1: Molecular partitioning in Acidic **Phenol** (pH 4.8). DNA is excluded from the blue aqueous phase due to protonation and denaturation.

## Reagent Selection Guide

The success of this protocol hinges on using the correct form of **phenol**.<sup>[5]</sup>

Reagent Type	pH Value	Primary Use	Result if used for RNA
Acid Phenol	4.5 – 5.0	RNA Isolation	Success: RNA in aqueous; DNA in organic.
Buffered Phenol	7.0 – 8.0	DNA Isolation	Failure: Both DNA and RNA remain in aqueous phase (massive gDNA contamination).
Phenol:Chloroform:IAA	Varies	Phase Separation	IAA (Isoamyl Alcohol) reduces foaming; Chloroform sharpens the interphase.

## Detailed Protocol: AGPC Extraction

Safety Warning: **Phenol** is corrosive and neurotoxic. Chloroform is a carcinogen. Perform all steps in a chemical fume hood wearing neoprene/nitrile gloves and safety goggles.

### Reagents Required

- Lysis Buffer: 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% Sarcosyl, 0.1 M β-mercaptoethanol.
- Acid **Phenol**: Water-saturated, pH 4.5–5.0.
- Chloroform: ACS grade (optional: mixed 49:1 with Isoamyl alcohol).
- Isopropanol: 100% (Molecular Biology Grade).
- Ethanol: 75% (freshly prepared with DEPC-treated water).

### Step-by-Step Workflow

## Step 1: Homogenization (Lysis)[6]

- Add 1 mL Lysis Buffer per 50–100 mg of tissue (or cells).
  - Note: Insufficient buffer volume is the #1 cause of low yield and DNA contamination.
- Homogenize thoroughly (Polytron or bead beater) until no visible clumps remain.
- Incubate at Room Temperature (RT) for 5 minutes. (Allows complete dissociation of nucleoprotein complexes).

## Step 2: Phase Separation

- Add 0.2 mL Chloroform per 1 mL of Lysis Buffer used.
- Cap securely and shake vigorously by hand for 15 seconds. Do not vortex.
  - Why? Vigorous shaking creates an emulsion, maximizing surface area for protein denaturation into the **phenol** phase.
- Incubate at RT for 2–3 minutes.
- Centrifuge at 12,000 × g for 15 minutes at 4°C.
- Observation: The mixture separates into a lower red **phenol**-chloroform phase, an interphase (white disk), and a colorless upper aqueous phase.

## Step 3: RNA Precipitation

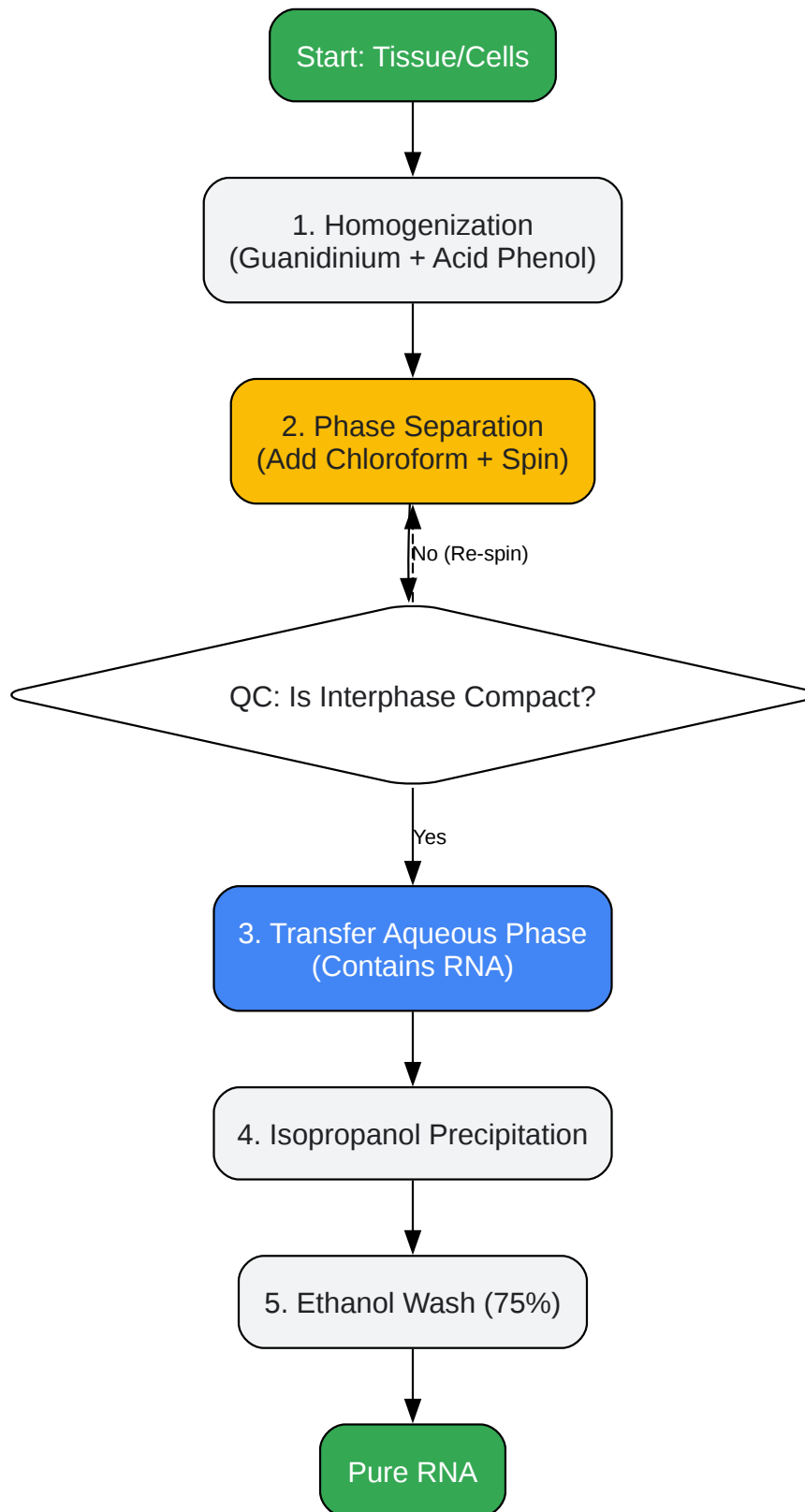
- Carefully transfer the upper aqueous phase (~500 µL) to a new sterile tube.
  - Critical: Angle the tube 45°. Do not touch the interphase. Leave ~50 µL of aqueous phase behind to ensure purity.
- Add 0.5 mL Isopropanol per 1 mL of initial Lysis Buffer.
- Mix by inversion and incubate at RT for 10 minutes.

- Centrifuge at 12,000 × g for 10 minutes at 4°C.
- Result: A gel-like white pellet of RNA should form at the bottom/side.

#### **Step 4: Wash & Solubilization**

- Remove the supernatant.[\[7\]](#)
- Add 1 mL of 75% Ethanol. Vortex gently to dislodge the pellet (removes salts).
- Centrifuge at 7,500 × g for 5 minutes at 4°C.
- Remove ethanol and air-dry the pellet for 5–10 minutes. (Do not over-dry, or the pellet becomes insoluble).
- Resuspend in 30–50 µL RNase-free water. Incubate at 55°C for 10 minutes if difficult to dissolve.

### **Workflow Visualization**



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Figure 2: Logical workflow for AGPC extraction. Note the critical decision point at the interphase separation.

## Quality Control & Troubleshooting

### QC Metrics

Verify RNA quality using a NanoDrop spectrophotometer and/or Agilent Bioanalyzer.

- A260/A280 Ratio: Target 1.8 – 2.1.
  - < 1.7: Protein or **Phenol** contamination.[\[8\]](#)[\[5\]](#)
- A260/A230 Ratio: Target 2.0 – 2.2.
  - < 2.0: Guanidinium salt or carbohydrate carryover.
- RIN (RNA Integrity Number): Target > 7.0 for sequencing applications.

### Troubleshooting Table

Issue	Probable Cause	Corrective Action
DNA Contamination	pH too high (> 5.0)	Ensure phenol is acidic (check manufacturer label). Do not use Tris-buffered phenol.
Interphase disturbance	Leave more aqueous phase behind. Do not be greedy with yield.	
Insufficient Lysis	Increase Lysis Buffer volume. High gDNA concentration saturates the interphase.	
Low Yield	Incomplete Homogenization	Use a mechanical homogenizer (Polytron) rather than a syringe.
Pellet Loss	RNA pellets can be transparent.[9] Note the hinge orientation of the tube during centrifugation.	
Pink Aqueous Phase	Phenol Oxidation	Phenol has oxidized (bad reagent). Discard and use fresh phenol.
A260/230 Low	Salt Carryover	Wash the pellet twice with 75% ethanol. Ensure ethanol is removed completely before drying.

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